molecular formula C20H19N3O4 B3010200 N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921883-39-8

N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3010200
CAS No.: 921883-39-8
M. Wt: 365.389
InChI Key: PPCMPCWZLRRURD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide compound characterized by a dihydropyridazine core substituted with a methoxy group at position 4, a phenyl group at position 1, and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 2-ethoxyphenyl group, conferring distinct electronic and steric properties. Pyridazinone derivatives are widely explored for their biological activities, including protease inhibition, with structural modifications significantly influencing potency and selectivity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-27-16-12-8-7-11-15(16)21-20(25)19-17(26-2)13-18(24)23(22-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCMPCWZLRRURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic

Biological Activity

N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyridazine ring, methoxy groups, and an ethoxyphenyl moiety. Its molecular formula is C18H18N2O3C_{18}H_{18}N_2O_3, with a molecular weight of approximately 314.35 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC18H18N2O3C_{18}H_{18}N_2O_3
Molecular Weight314.35 g/mol
Key Functional GroupsMethoxy, Ethoxy, Amide

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine core followed by the introduction of substituents. The detailed synthetic pathway is essential for understanding its biological activity and potential modifications.

Antimicrobial Properties

Studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. Research shows that N-(2-ethoxyphenyl)-4-methoxy derivatives can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents. For instance, a study reported an IC50 value indicating effective inhibition against Gram-positive bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several in vitro studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl groups significantly influence cytotoxicity .

Enzyme Inhibition

N-(2-ethoxyphenyl)-4-methoxy-6-oxo derivatives have also been investigated for their ability to inhibit specific enzymes associated with disease pathways. For example, it has shown promise as an inhibitor of certain proteases involved in cancer metastasis . The binding affinity and inhibition kinetics were characterized using various biochemical assays.

Case Study 1: Antimicrobial Evaluation

In a recent study published in PubMed, researchers synthesized a series of pyridazine derivatives, including N-(2-ethoxyphenyl)-4-methoxy variants. These compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the ethoxy group enhanced antimicrobial activity, with some compounds achieving MIC values below 10 µg/mL .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. The results demonstrated that the compound significantly reduced cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-(2-ethoxyphenyl)-4-methoxy derivatives indicate that:

  • Substituent Positioning : The position and type of substituents on the phenyl rings greatly affect biological activity.
  • Functional Group Variation : Introduction or modification of functional groups such as methoxy or ethoxy can enhance potency.
  • Ring Modifications : Alterations in the pyridazine core structure may lead to improved selectivity towards target enzymes or receptors.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(2-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial regulators of cell death pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as a lead compound for further development .

Neuroprotective Effects

2.1 Neurodegenerative Disorders

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Table: Neuroprotective Effects

StudyModelOutcomeReference
Study AAlzheimer's modelReduced amyloid plaque formation
Study BParkinson's modelDecreased neuronal apoptosis

Anti-inflammatory Properties

3.1 Inhibition of Inflammatory Cytokines

This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly beneficial in treating chronic inflammatory conditions.

Case Study:
A recent investigation published in Pharmaceutical Research revealed that the compound significantly decreased levels of TNF-alpha in a lipopolysaccharide (LPS)-induced inflammation model, suggesting its potential application in inflammatory diseases .

Antimicrobial Activity

4.1 Broad-spectrum Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate that it possesses broad-spectrum activity, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Comparison with Similar Compounds

Key Observations:

  • Steric and Electronic Effects: The 2-ethoxyphenyl group in the target compound likely improves membrane permeability compared to polar substituents like the hydroxyimino group in . However, it may reduce binding pocket compatibility relative to smaller groups (e.g., 3,5-dimethylphenyl in ).
  • Halogen Interactions : The bromine atom in could facilitate halogen bonding with target proteins, a feature absent in the ethoxy-substituted analog.
  • Bioactivity : Fluorinated analogs (e.g., Compound 19 in ) demonstrate enhanced proteasome inhibition, suggesting that electron-withdrawing substituents (e.g., fluorine) may optimize target engagement.

Q & A

Q. What experimental frameworks address low reproducibility in pharmacological studies?

  • Methodological Answer : Adopt the CRDC 2020 guidelines () for process standardization:
  • RDF2050108 : Implement process control algorithms for assay automation.
  • RDF2050107 : Use particle size analysis (Malvern Mastersizer) to ensure compound uniformity.
  • Pre-register protocols on platforms like OSF to mitigate bias .

Methodological Tables

Table 1: Key Analytical Parameters for Characterization

TechniqueParametersCritical ObservationsReference
¹H NMRδ 7.2–8.1 ppm (aromatic), δ 1.4 (ethoxy CH3)Confirm absence of residual solvents
HRMSm/z [M+H]+ calc. vs. observedError < 2 ppm
HPLC PurityRetention time ±0.1 min, >95% areaMonitor tailing peaks

Table 2: Stability Testing Protocol

ConditionDurationAnalysis MethodAcceptable Degradation
40°C/75% RH4 weeksLC-MS (degradants)<5%
Light (UV-vis)48 hoursUV-Vis (λmax shift)Δλ < 2 nm
Aqueous (pH 7.4)24 hoursDLS (aggregation)PDI < 0.3

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